

# Fostedil (C18H20NO3PS): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Fostedil** (also known as KB-944) is a synthetic benzothiazole derivative with the molecular formula C18H20NO3PS. It functions as a vasodilator by acting as a calcium channel blocker, specifically targeting L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of the available data on **Fostedil**, including its pharmacological properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

## **Chemical and Physical Properties**

Fostedil is chemically identified as diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate.

| Property          | Value             |
|-------------------|-------------------|
| Molecular Formula | C18H20NO3PS       |
| Molecular Weight  | 361.40 g/mol      |
| CAS Number        | 75889-62-2        |
| Appearance        | Crystalline solid |



## **Pharmacology and Mechanism of Action**

**Fostedil** exhibits its pharmacological effects primarily through the blockade of voltage-gated L-type calcium channels. This inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes leads to its vasodilator and cardiac effects.

#### **Vasodilator Action**

**Fostedil** induces vasodilation, leading to an increase in blood flow in various vascular beds, including the coronary and carotid arteries.[2] This effect is achieved by relaxing the vascular smooth muscle. The vasodilator mechanism is attributed to its interference with calcium influx. [1] Studies have shown that the inhibitory effect of **Fostedil** on potassium-induced contractions in isolated arteries can be overcome by increasing the extracellular calcium concentration, indicating a competitive antagonism at the calcium channel.[1]

#### **Cardiac Action**

In addition to its vasodilator effects, **Fostedil** exerts direct effects on the heart. It has been shown to decrease heart rate and myocardial contractile force in isolated perfused heart preparations. Electrophysiological studies in anesthetized dogs have demonstrated that **Fostedil** produces a dose-dependent increase in atrioventricular (AV) nodal refractoriness and conduction time. These actions suggest a potential therapeutic use in managing supraventricular tachyarrhythmias.

## **Signaling Pathway**

As a blocker of L-type calcium channels, **Fostedil** interferes with the initial step of the excitation-contraction coupling in smooth and cardiac muscle. The influx of extracellular calcium through these channels is a critical trigger for the release of larger amounts of calcium from intracellular stores, such as the sarcoplasmic reticulum. By blocking this initial influx, **Fostedil** effectively uncouples membrane depolarization from muscle contraction.





Click to download full resolution via product page

Figure 1: Signaling pathway of Fostedil's action on smooth muscle cells.

## **Quantitative Pharmacological Data**

The following tables summarize the available quantitative data for **Fostedil**.

**Table 1: In Vitro Potency** 

| Parameter | Species/Tissue                | Value | Reference |
|-----------|-------------------------------|-------|-----------|
| pA2       | Guinea Pig / Taenia<br>caecum | 6.84  |           |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency.





**Table 2: Pharmacokinetic Parameters in Beagle Dogs (12** 

mg/kg dose)

| Parameter Parameter         | Intravenous | Oral<br>(Suspension/Soluti<br>on) | Reference |
|-----------------------------|-------------|-----------------------------------|-----------|
| Bioavailability             | -           | ≥ 68%                             |           |
| Terminal Half-life (t½)     | ~7-8 hours  | ~7-8 hours                        |           |
| In Vitro Protein<br>Binding | 95-97%      | 95-97%                            |           |

**Table 3: Effective Doses in Animal Models** 

| Effect                                                      | Species/Model              | Route | Dose                                      | Reference |
|-------------------------------------------------------------|----------------------------|-------|-------------------------------------------|-----------|
| Increased<br>Coronary Flow                                  | Dog /<br>Anesthetized      | i.v.  | 0.03-0.3 mg/kg                            |           |
| Increased<br>Coronary Flow                                  | Dog / Conscious            | p.o.  | 10-100 mg/kg                              | _         |
| Inhibition of K+-<br>induced<br>Contraction                 | Rabbit / Isolated<br>Aorta | -     | 10 <sup>-7</sup> - 10 <sup>-5</sup> mol/L | _         |
| AV Nodal<br>Refractoriness &<br>Conduction Time<br>Increase | Dog /<br>Anesthetized      | i.v.  | 0.5-12.5 mg/kg                            | _         |

# **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature for the characterization of **Fostedil**.

# **Determination of pA2 Value for Calcium Antagonism**



This protocol is based on the methodology described for assessing competitive antagonism of calcium-induced contractions.





Click to download full resolution via product page

#### **Figure 2:** Workflow for the determination of the pA2 value of **Fostedil**.

#### Methodology:

- Tissue Preparation: The taenia caecum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).
- Depolarization: The tissue is depolarized by replacing the normal physiological salt solution with a potassium-rich, calcium-free solution.
- Agonist Concentration-Response: A cumulative concentration-response curve is generated by the stepwise addition of calcium chloride (the agonist) to the organ bath, and the resulting tissue contractions are recorded.
- Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Fostedil for a predetermined period.
- Second Agonist Response: In the presence of Fostedil, a second cumulative concentrationresponse curve for calcium chloride is obtained.
- Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist) is calculated. This procedure is repeated for several concentrations of Fostedil. A Schild plot is then constructed by plotting the logarithm of (dose ratio 1) against the negative logarithm of the molar concentration of Fostedil. The pA2 value is determined from the x-intercept of the resulting linear regression.

# Measurement of Coronary Blood Flow in Anesthetized Dogs

This protocol is based on the in vivo studies assessing the vasodilator action of **Fostedil**.

Methodology:



- Animal Preparation: Beagle dogs are anesthetized, and catheters are inserted for drug administration (e.g., into a femoral vein) and blood pressure monitoring (e.g., in a femoral artery).
- Coronary Blood Flow Measurement: A flow probe is placed around the left circumflex coronary artery to measure coronary blood flow continuously.
- Drug Administration: **Fostedil** is administered intravenously at various doses.
- Data Recording: Coronary blood flow, heart rate, and arterial blood pressure are recorded continuously before, during, and after drug administration.
- Data Analysis: The changes in coronary blood flow from the baseline are calculated for each dose of Fostedil.

## **Cardiac Electrophysiology in Anesthetized Dogs**

This protocol is based on the investigation of the cardiac electrophysiologic actions of Fostedil.

#### Methodology:

- Animal Preparation: Dogs are anesthetized, and multipolar electrode catheters are positioned in the heart via peripheral veins to record intracardiac electrograms.
- Electrophysiological Measurements: Baseline measurements of various electrophysiological parameters are recorded, including sinus cycle length, atrial-His (AH) interval, and Hisventricular (HV) interval. Atrial and ventricular refractory periods are also determined using programmed electrical stimulation.
- Drug Administration: Cumulative intravenous doses of **Fostedil** are administered.
- Data Recording and Analysis: The electrophysiological parameters are continuously monitored and recorded after each dose of Fostedil. The changes from baseline are then analyzed to determine the drug's effects on cardiac conduction and refractoriness.

# **Synthesis**

The synthesis of **Fostedil** involves a multi-step process:



- Thioamide Formation: Benzanilide is treated with phosphorus pentasulfide or Lawesson's reagent to yield the corresponding thioamide.
- Benzothiazole Ring Formation: The thioamide undergoes oxidative ring formation by reaction with potassium ferricyanide in the presence of a base to construct the benzothiazole ring.
- Bromination: The resulting benzothiazole intermediate is brominated using Nbromosuccinimide (NBS) to produce the bromomethyl intermediate.
- Michaelis-Arbuzov Reaction: The synthesis is completed by a Michaelis-Arbuzov reaction of the bromomethyl intermediate with triethyl phosphite to yield Fostedil.

### Conclusion

Fostedil is a potent calcium channel blocker with significant vasodilator and cardiac electrophysiological effects. The available data, primarily from in vitro and in vivo animal studies, demonstrate its mechanism of action through the competitive antagonism of L-type calcium channels. While the provided information offers a solid foundation for understanding the pharmacological profile of Fostedil, further studies would be beneficial to determine its IC50 and Ki values for a more complete quantitative characterization. The detailed experimental protocols outlined in this guide can serve as a valuable resource for researchers investigating Fostedil or similar compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Calcium Channel Blockers StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Fostedil (C18H20NO3PS): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673581#fostedil-molecular-formula-c18h20no3ps]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com